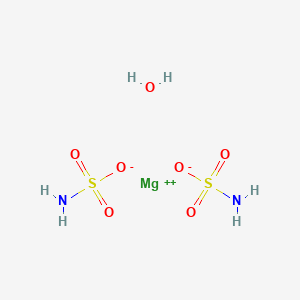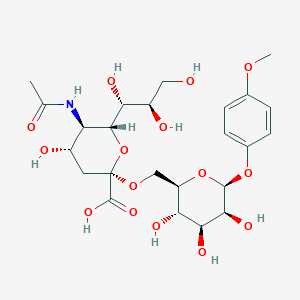
Magnesium sulfamate hydrate; 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium sulfamate hydrate is an inorganic compound composed of magnesium, sulfur, oxygen, and hydrogen. It is a white, odorless, and crystalline solid with a molecular formula of MgSO4·H2O. Magnesium sulfamate hydrate is an important reagent for many scientific and industrial applications, including organic synthesis, chemical analysis, and laboratory experiments.
Mechanism of Action
Magnesium sulfamate hydrate is an inorganic compound that acts as a source of magnesium ions. Magnesium ions are essential for many biochemical and physiological processes, including energy metabolism, nerve transmission, and muscle contraction. Magnesium ions also play a role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
Magnesium sulfamate hydrate is an important source of magnesium ions for biochemical and physiological studies. Magnesium ions are essential for many biochemical and physiological processes, such as energy metabolism, nerve transmission, and muscle contraction. Magnesium ions also play a role in the regulation of cell growth and differentiation. In addition, magnesium ions have been shown to have beneficial effects on cardiovascular health, bone health, and cognitive functioning.
Advantages and Limitations for Lab Experiments
The main advantage of using magnesium sulfamate hydrate in laboratory experiments is its high purity. Magnesium sulfamate hydrate is available in a 99% pure form, which makes it ideal for use in scientific research. Additionally, it is a relatively inexpensive reagent and is easy to handle and store. However, it is important to note that magnesium sulfamate hydrate is a hygroscopic compound, meaning it absorbs moisture from the air. This can cause the compound to become unstable and may lead to contamination of the experiment.
Future Directions
The use of magnesium sulfamate hydrate in scientific research is likely to increase in the future. Potential future applications include its use as a reagent in organic synthesis, as a catalyst in chemical analysis, and as a source of magnesium ions in biochemical and physiological studies. Additionally, magnesium sulfamate hydrate may be used to prepare metal-containing compounds for research purposes. Finally, it may be used in the development of new drugs and treatments for various diseases.
Synthesis Methods
Magnesium sulfamate hydrate can be synthesized by reacting magnesium hydroxide with sulfuric acid. This reaction produces a white solid precipitate, which is then washed with cold water and dried to obtain the desired compound. The process can be summarized as follows:
Mg(OH)2 + H2SO4 → MgSO4·H2O
Scientific Research Applications
Magnesium sulfamate hydrate is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chemical analysis, and as a reagent in laboratory experiments. It is also used as a source of magnesium ions in biochemical and physiological studies. In addition, it is used to prepare metal-containing compounds for research purposes.
properties
IUPAC Name |
magnesium;disulfamate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.2H3NO3S.H2O/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);1H2/q+2;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZVKEWDYBPTHI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6MgN2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Boron Trifluoride - Butanol Reagent (10-20%) [for Esterification] (1mL x 10)](/img/structure/B6313648.png)

![2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane](/img/structure/B6313658.png)
![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)

![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313675.png)
![Tetramethyl 6,6'-bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biindenyl-2,2',2,2'-tetracarboxylate; 99%](/img/structure/B6313676.png)

![(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%](/img/structure/B6313686.png)


